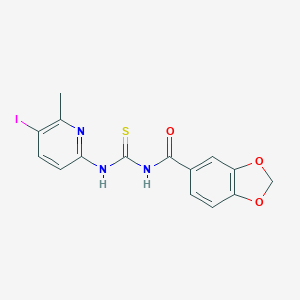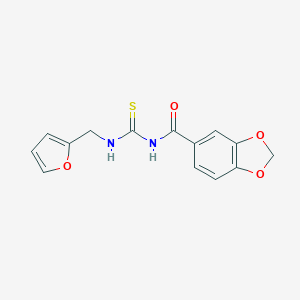![molecular formula C18H21N3O B278422 N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research. MPN is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that is involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. In
作用機序
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide exerts its effects by inhibiting NAMPT, the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. By inhibiting NAMPT, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide reduces the levels of NAD+, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide are primarily related to its inhibition of NAMPT and subsequent depletion of NAD+. In cancer cells, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In animal models of metabolic disorders, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is a potent and selective inhibitor of NAMPT, making it an attractive compound for scientific research. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is also a relatively simple compound to synthesize, making it readily available for use in lab experiments. However, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are numerous future directions for the scientific research of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide. One potential direction is the development of novel cancer therapies that target NAMPT and NAD+ metabolism. Another potential direction is the investigation of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide's effects on aging and age-related diseases, as NAD+ has been implicated in the aging process. Additionally, the development of more potent and selective NAMPT inhibitors could lead to new therapeutic options for a variety of diseases.
合成法
The synthesis of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide involves the reaction of 4-(4-methyl-1-piperidinyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction yields N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide as a white crystalline solid with a purity of over 99%. The synthesis of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is a straightforward and scalable process, making it an attractive compound for scientific research.
科学的研究の応用
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been extensively studied in various fields of scientific research, including cancer, inflammation, and metabolic disorders. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by depleting NAD+ levels, which are essential for cancer cell survival. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
製品名 |
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
N-[4-(4-methylpiperidin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-14-8-11-21(12-9-14)17-6-4-16(5-7-17)20-18(22)15-3-2-10-19-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,20,22) |
InChIキー |
RFARKCRPSYYBOT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
正規SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B278340.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B278344.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B278345.png)
![4-tert-butyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278347.png)
![4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B278348.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278349.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B278350.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278351.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278352.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278361.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B278365.png)
![3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278366.png)